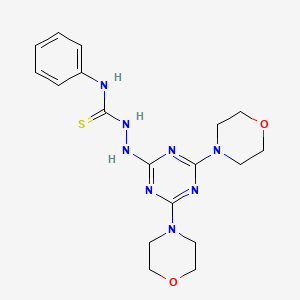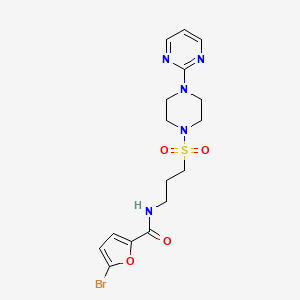
2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-phenylhydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-N-phenylhydrazinecarbothioamide is a complex organic compound featuring a triazine ring substituted with morpholine groups and a phenylhydrazinecarbothioamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-phenylhydrazinecarbothioamide typically involves multiple steps:
-
Formation of the Triazine Core: : The triazine core is synthesized through the reaction of cyanuric chloride with morpholine under controlled conditions. This step involves nucleophilic substitution reactions where chlorine atoms are replaced by morpholine groups.
-
Introduction of the Phenylhydrazinecarbothioamide Moiety: : The phenylhydrazinecarbothioamide group is introduced via a condensation reaction between the triazine intermediate and phenylhydrazinecarbothioamide. This step often requires the use of a base such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylhydrazinecarbothioamide moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the triazine ring or the hydrazine moiety, potentially yielding amine derivatives.
Substitution: The triazine ring is susceptible to nucleophilic substitution reactions, where the morpholine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
2-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-N-phenylhydrazinecarbothioamide has several notable applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in cancer cell proliferation.
Industry: It is used in the development of new materials with specific chemical properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-phenylhydrazinecarbothioamide involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
Similar Compounds
4,6-Dimorpholino-1,3,5-triazine Derivatives: These compounds share the triazine core but differ in their substituents, affecting their biological activity and specificity.
Phenylhydrazinecarbothioamide Derivatives: These compounds have similar hydrazine moieties but differ in their core structures, influencing their reactivity and applications.
Uniqueness
2-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-N-phenylhydrazinecarbothioamide is unique due to its dual functional groups, which confer a combination of properties from both the triazine and hydrazinecarbothioamide moieties. This dual functionality enhances its potential as a versatile compound in various fields of research and industry.
Propiedades
IUPAC Name |
1-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N8O2S/c29-18(19-14-4-2-1-3-5-14)24-23-15-20-16(25-6-10-27-11-7-25)22-17(21-15)26-8-12-28-13-9-26/h1-5H,6-13H2,(H2,19,24,29)(H,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRCSYYTKRIRBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NNC(=S)NC3=CC=CC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N8O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,5-dimethyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)furan-3-carboxamide](/img/structure/B2633315.png)

![N-(4-ethoxyphenyl)-1-(4-nitrophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2633319.png)
![5-[(3,5-Difluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B2633323.png)
![5-Fluoro-6-methyl-1-[1-(tetrahydropyran-4-yl)-piperidin-4-yl]-1,3-dihydrobenzimidazol-2-one](/img/structure/B2633324.png)

![N-[2-(cyclohexen-1-yl)ethyl]-3-ethyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2633326.png)


![8-(3-Ethoxyphenyl)-3-ethyl-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h] purine-2,4-dione](/img/structure/B2633332.png)
